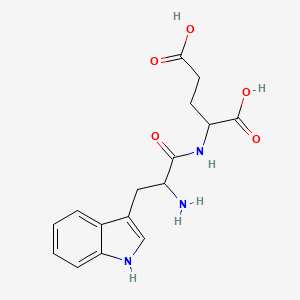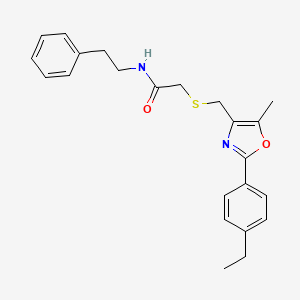
iCRT3
Übersicht
Beschreibung
iCRT3 ist ein niedermolekularer Inhibitor, der den Wnt/β-Catenin-Signalweg angreift. Dieser Weg ist entscheidend für verschiedene zelluläre Prozesse, einschließlich Zellproliferation, Differenzierung und Apoptose. This compound inhibiert speziell die β-Catenin-abhängige Transkription, was es zu einem wertvollen Werkzeug in der Krebsforschung und anderen Bereichen macht, in denen die Wnt-Signalgebung eine wichtige Rolle spielt .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Oxazolrings. Der wichtigste Zwischenstoff ist 2-[(2-(4-Ethylphenyl)-5-methyl-4-oxazolyl)methyl]thio]-N-(2-Phenylethyl)acetamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei das Endprodukt durch Umkristallisation gereinigt wird .
Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Qualitätskontrollmaßnahmen, um Industriestandards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
iCRT3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung wird this compound verwendet, um die Rolle der Wnt/β-Catenin-Signalgebung beim Tumorwachstum und -fortschritt zu untersuchen. Es hat sich gezeigt, dass es die Proliferation von Glioblastomzellen hemmt und das Tumorwachstum in Mausmodellen reduziert .
In der Biologie wird this compound verwendet, um die Mechanismen der Zelldifferenzierung und Pluripotenz zu untersuchen. Es wurde festgestellt, dass es die Expression von Pluripotenzgenen erhöht und gleichzeitig die Expression von Differenzierungsmarkern reduziert .
In der Medizin wird this compound als potenzieller therapeutischer Wirkstoff für Krankheiten mit abweichender Wnt-Signalgebung wie Darmkrebs und andere Arten von Tumoren untersucht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Interaktion zwischen β-Catenin und dem T-Zell-Faktor (Tcf) hemmt, die für die β-Catenin-abhängige Transkription unerlässlich ist. Durch die direkte Bindung an β-Catenin verhindert this compound, dass es sich mit Tcf verbindet, wodurch die Transkription von Wnt-Zielgenen blockiert wird. Diese Inhibition führt zu einer verringerten Zellproliferation und erhöhter Apoptose in Krebszellen .
Wirkmechanismus
Target of Action
iCRT3, also known as iCRT-3, is a small cell-permeable oxazole compound . It primarily targets the Wnt/β-catenin signaling pathway . The key mediator of this pathway is the transcriptional co-activator β-catenin . This compound selectively inhibits the protein-protein interaction between β-catenin and T-cell factor (Tcf), which is a crucial component of the Wnt/β-catenin signaling pathway .
Mode of Action
This compound interacts with β-catenin, interfering with its interaction with Tcf . This disruption inhibits β-catenin-responsive transcription . This compound is selective for this interaction, showing much reduced activity against other interactions involving β-catenin, such as those with epithelial cadherin (E-cadherin) or α-catenin .
Biochemical Pathways
The Wnt/β-catenin signaling pathway plays a significant role in various fundamental developmental and cellular biological processes . Abnormal or persistent Wnt signaling is associated with various types of cancer . By inhibiting β-catenin-responsive transcription, this compound affects the Wnt/β-catenin signaling pathway and its downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
This compound has been shown to significantly decrease TOP Flash activity and reduce the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by this compound . In addition, cells maintained long term with this compound show enhanced expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and Tcf target genes is concomitantly reduced .
Action Environment
It is known that this compound is stable under standard storage conditions
Biochemische Analyse
Biochemical Properties
iCRT3 interacts with several enzymes, proteins, and other biomolecules. It is selective for inhibition of the protein-protein interaction between β-catenin and T cell factor (Tcf) over the interaction between β-catenin and epithelial cadherin (E-cadherin) or α-catenin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly decreases TOP Flash activity and reduces the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits Wnt signaling and β-catenin-responsive transcription . It also reduces the proliferation of A172 and U87 glioblastoma cells .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. Long-term treatment with this compound enhances the expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and T-cell factor (TCF) target genes is concomitantly reduced .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 5 mg/kg, this compound reduces tumor growth in an A172 mouse xenograft model . At doses of 5 and 10 mg/kg, this compound reduces plasma levels of IL-6, TNF-α, and IL-1β .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iCRT3 involves several steps, starting with the preparation of the oxazole ring. The key intermediate is 2-[(2-(4-ethylphenyl)-5-methyl-4-oxazolyl)methyl]thio]-N-(2-phenylethyl)acetamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: iCRT3 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Oxazolrings und der Thioetherbindung hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise in Lösungsmitteln wie DMSO und Ethanol bei kontrollierten Temperaturen und pH-Werten durchgeführt .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Sulfoxiden oder Sulfonen führen, während Reduktionsreaktionen zur Bildung von Thiolen führen können .
Vergleich Mit ähnlichen Verbindungen
iCRT3 gehört zu einer Familie von Verbindungen, die die β-Catenin-abhängige Transkription hemmen. Ähnliche Verbindungen umfassen iCRT5 und iCRT14. Unter diesen ist this compound einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für β-Catenin gegenüber anderen Proteinen wie Epithel-Cadherin und α-Catenin .
Liste ähnlicher Verbindungen:- iCRT5
- iCRT14
- Nectandrin B
- Rohitukine
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren Bindungsaffinitäten und spezifischen Anwendungen in der Forschung .
Eigenschaften
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYVSIBWGVBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901751-47-1 | |
| Record name | 901751-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


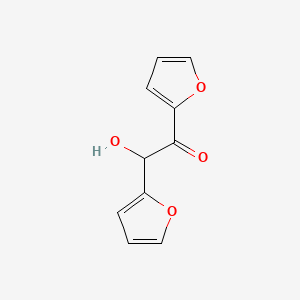
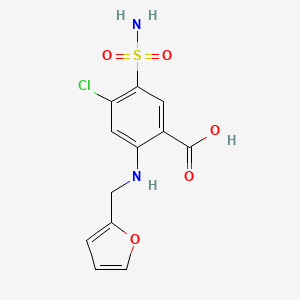
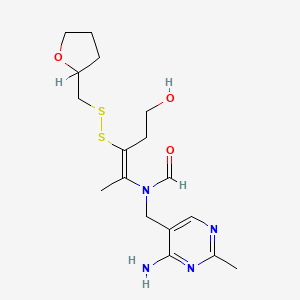
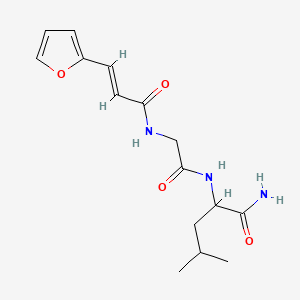
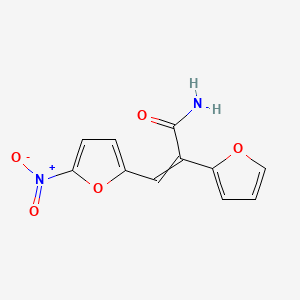

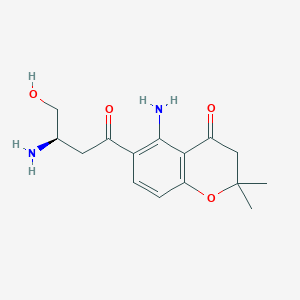
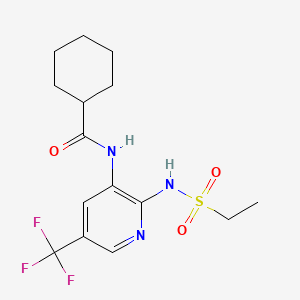
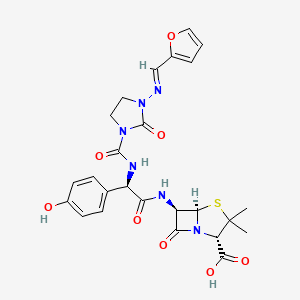
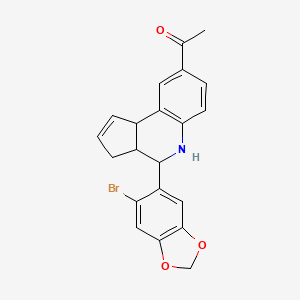

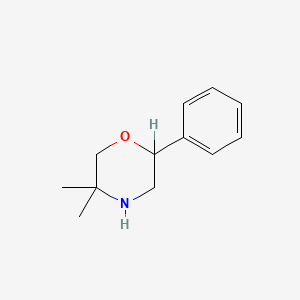
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
